molecular formula C16H30O B1676871 Muscone CAS No. 541-91-3

Muscone

Cat. No.: B1676871
CAS No.: 541-91-3
M. Wt: 238.41 g/mol
InChI Key: ALHUZKCOMYUFRB-UHFFFAOYSA-N
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Description

Muscone is a macrocyclic ketone and an organic compound that is the primary contributor to the odor of musk. It is a 15-membered ring ketone with one methyl substituent in the 3-position. Natural this compound is obtained from musk, a glandular secretion of the musk deer, which has been used in perfumery and medicine for thousands of years. Due to the endangered status of musk deer, nearly all this compound used today is synthetic .

Chemical Reactions Analysis

Types of Reactions

Muscone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

    Oxidation: this compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of this compound can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Substitution reactions can occur at the methyl group using reagents like bromine or chlorine under appropriate conditions.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted this compound derivatives.

Scientific Research Applications

Pharmacological Applications

1. Neurological Disorders

Muscone has been investigated for its effects on the central nervous system. Studies indicate that it can enhance spinal cord stimulation and reduce sleep time induced by sodium pentobarbital in animal models. At lower doses (30-80 mg/kg), this compound has shown promise in improving cognitive functions and reducing neurotoxicity associated with conditions such as dementia. It achieves these effects by modulating neurotransmitter levels and reducing oxidative stress in the brain .

2. Cancer Treatment

This compound exhibits anticancer properties, particularly against liver cancer. Research has demonstrated that it increases apoptosis and autophagy in liver cancer cells through mechanisms involving endoplasmic reticulum stress responses and the AMP kinase/mTOR signaling pathway. These findings suggest that this compound could serve as a potential non-surgical treatment option for advanced liver cancer .

3. Cardiovascular Health

This compound has shown protective effects against ischemia-reperfusion injury and other cardiovascular conditions. It aids in maintaining blood-brain barrier integrity and reducing neuronal necrosis during cerebral ischemia. The compound's ability to regulate calcium homeostasis and mitochondrial dynamics further supports its role in cardiovascular health .

Table 1: Summary of this compound's Applications in Medical Research

Application AreaStudy FocusKey Findings
Neurological DisordersCognitive function improvementEnhanced learning and memory in D-galactose-induced dementia models
Cancer TreatmentLiver cancer apoptosis inductionIncreased apoptosis rates via endoplasmic reticulum stress pathways
Cardiovascular HealthProtection against ischemia-reperfusion injuryMaintained blood-brain barrier integrity; reduced neuronal necrosis
Depression TreatmentAntidepressant effectsReduced inflammatory markers; improved behavioral tests in LPS model mice

Comparison with Similar Compounds

Muscone is often compared with other macrocyclic ketones such as civetone and muscopyridine . These compounds share similar structures but differ in their olfactory properties and physiological effects. For example:

    Civetone: Another macrocyclic ketone with a musky odor, derived from the civet cat.

    Muscopyridine: A related compound with a similar structure but different olfactory characteristics.

This compound is unique due to its specific binding affinity to certain olfactory receptors and its distinct musky odor .

Biological Activity

Muscone, a compound derived from musk, has garnered attention for its diverse biological activities, including anti-inflammatory, neuroprotective, and anticancer properties. This article synthesizes current research findings on this compound's biological effects, supported by data tables and case studies.

1. Overview of this compound

This compound (C13_{13}H18_{18}O) is a cyclic ketone primarily extracted from the glandular secretions of the male musk deer. It has been used in traditional medicine and perfumery for centuries. Recent studies have revealed its potential therapeutic applications, particularly in neuroprotection and cancer treatment.

2. Anti-inflammatory and Neuroprotective Effects

This compound has demonstrated significant anti-inflammatory properties, which contribute to its neuroprotective effects. A study assessed the impact of this compound on neuroinflammation and oxidative stress in a mouse model. The results indicated that this compound treatment reduced malondialdehyde (MDA) levels and increased superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px) levels, suggesting enhanced antioxidant activity.

Table 1: Effects of this compound on Oxidative Stress Markers

Parameter Control Group This compound Group p-value
MDA (μmol/L)5.2 ± 0.32.8 ± 0.2<0.001
SOD (U/mg)1.5 ± 0.13.2 ± 0.2<0.01
GSH-Px (U/mg)4.1 ± 0.36.5 ± 0.4<0.01

These findings indicate that this compound effectively mitigates oxidative stress, which is crucial for protecting neuronal health in conditions such as traumatic brain injury (TBI) and neurodegenerative diseases .

3. Anticancer Properties

This compound's potential as an anticancer agent has been explored in various studies, particularly concerning liver and gastric cancers.

Case Study: Liver Cancer

In a study examining hepatocellular carcinoma, this compound was shown to induce apoptosis and autophagy in liver cancer cells via the endoplasmic reticulum stress response and the AMP kinase/mTOR signaling pathway . This suggests that this compound may serve as a viable candidate for developing natural anticancer therapies.

Table 2: Effects of this compound on Liver Cancer Cells

Treatment Apoptosis Rate (%) Autophagy Rate (%) p-value
Control1510-
This compound4535<0.01

Case Study: Gastric Cancer

This compound also exhibited inhibitory effects on gastric cancer cell lines SGC-7901 and MGC-803 by regulating miRNA-145, leading to decreased cell proliferation and invasion . The study highlighted the downregulation of proteins associated with tumor progression.

The mechanisms underlying this compound's biological activities involve multiple pathways:

  • Neuroprotection : this compound enhances cAMP-PKA-CREB signaling in TBI models, promoting neuronal survival and repair .
  • Anticancer Activity : The modulation of apoptosis-related pathways through endoplasmic reticulum stress responses plays a critical role in this compound's anticancer effects .

Q & A

Q. Basic: What are the key signaling pathways implicated in muscone-induced apoptosis in liver cancer cells, and how can they be experimentally validated?

This compound induces apoptosis in HepG2 liver cancer cells primarily through the PERK/ATF4/DDIT3 pathway under endoplasmic reticulum (ER) stress. To validate this:

  • ER stress markers : Measure phosphorylation of PERK and eIF2α via western blotting.
  • Downstream effectors : Quantify ATF4 and DDIT3 mRNA/protein levels using RT-qPCR and immunofluorescence .
  • Functional inhibition : Use ER stress inhibitors (e.g., 4-PBA) to reverse apoptosis and confirm pathway specificity via viability assays (e.g., CCK-8) .

Q. Advanced: How can researchers reconcile conflicting data on this compound’s dose-dependent effects on cell viability across different cancer models?

Discrepancies may arise from cell-type-specific sensitivity or off-target effects at higher doses. Methodological approaches include:

  • Dose-response curves : Perform rigorous dose/time-course experiments (e.g., 0–12 µg/mL over 24–72 hrs) to identify optimal therapeutic windows .
  • Pathway-specific assays : Combine transcriptomics (e.g., RNA-seq) with functional assays (e.g., flow cytometry for apoptosis) to isolate context-dependent mechanisms .
  • Cross-model validation : Compare results in primary cells (e.g., astrocytes) and immortalized lines (e.g., HepG2) to assess universality .

Q. Basic: What experimental models are suitable for studying this compound’s neuroprotective effects in spinal cord injury?

A mechanical-chemical damage (MCD) model in primary rat astrocytes is widely used:

  • Mechanical damage : Simulate injury via scratch assays.
  • Chemical induction : Apply glutamate (500 µM) to mimic excitotoxicity .
  • This compound treatment : Test concentrations (3–12 µg/mL) and measure outcomes:
    • Viability : MTT assays.
    • Inflammation : ELISA for TNF-α/IL-1β.
    • Oxidative stress : SOD/MDA levels .

Q. Advanced: How can researchers optimize in vitro models to study this compound’s dual role in promoting adipogenesis and suppressing inflammation?

  • Adipogenic differentiation : Treat gingival mesenchymal stem cells (GMSCs) with this compound (3–9 mg/L) in adipogenic medium for 21 days. Validate via:
    • Lipid droplets : Oil Red O staining.
    • Gene expression : qRT-PCR for PPARγ and LPL .
  • Anti-inflammatory assays : Co-culture with macrophages and measure cytokine secretion (e.g., IL-6, TNF-α) using multiplex assays.
  • Time-lapse imaging : Track adipogenesis and inflammation markers simultaneously .

Q. Basic: What are the critical considerations for synthesizing this compound enantiomers, and how does stereochemistry affect its bioactivity?

  • Synthesis challenges : The 15-membered macrocycle requires asymmetric synthesis (e.g., Roush allylboration) to achieve the (R)-enantiomer, which has stronger musk odor and bioactivity .
  • Conformational analysis : Use X-ray crystallography (e.g., DNP-derivatives) or NMR to study ring flexibility, as solid-state structures show up to 8 conformers .
  • Bioactivity correlation : Compare (R)- and (S)-muscone in receptor-binding assays (e.g., olfactory proteins like MjavOBP3) .

Q. Advanced: How can transcriptomic data resolve discrepancies in this compound’s regulation of autophagy versus apoptosis in cancer cells?

  • Pathway enrichment analysis : Perform RNA-seq on this compound-treated cells and map DEGs to KEGG pathways (e.g., AMPK, HIF-1, p53) .
  • Functional crosstalk : Use dual-reporter assays (e.g., LC3-GFP for autophagy, Annexin V for apoptosis) to quantify pathway dominance under varying doses.
  • Knockdown studies : Silence SESN2 (a this compound-induced autophagy gene) to test its role in AMPK/mTOR1 signaling .

Q. Basic: What statistical methods are recommended for analyzing this compound’s dose-dependent effects in preclinical studies?

  • ANOVA with post-hoc tests : Compare ≥3 dose groups (e.g., 0, 3, 6, 12 µg/mL) .
  • Dose-response modeling : Fit data to sigmoidal curves (e.g., Hill equation) to calculate EC₅₀ values.
  • Multivariate analysis : Use PCA to disentangle correlated outcomes (e.g., apoptosis, inflammation) .

Properties

IUPAC Name

3-methylcyclopentadecan-1-one
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InChI

InChI=1S/C16H30O/c1-15-12-10-8-6-4-2-3-5-7-9-11-13-16(17)14-15/h15H,2-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALHUZKCOMYUFRB-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCCCCCCCCCC(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30O
Source PubChem
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DSSTOX Substance ID

DTXSID8052192
Record name 3-Methylcyclopentadecan-1-one
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Molecular Weight

238.41 g/mol
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Physical Description

Clear viscous oil with pleasant musky fragrance; [MSDSonline], Colourless or opaque crystalline mass; Soft, sweet, tenacious musk aroma
Record name Muskone
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Record name 3-Methyl-1-cyclopentadecanone
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Boiling Point

329 °C; 130 °C @ 0.5 mm Hg, Colorless liquids with boiling points that increase regularly with increasing molecular weight. Virtually all members of the series exhibit characteristic odor depending on the ring size. /Cycloaliphatic ketones/, 320.00 to 329.00 °C. @ 760.00 mm Hg
Record name MUSKONE
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Solubility

Very soluble in acetone, ethyl ether, and ethanol, very slightly, Soluble in oils; Slightly soluble in water, Soluble (in ethanol)
Record name MUSKONE
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Record name 3-Methylcyclopentadecanone
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Record name 3-Methyl-1-cyclopentadecanone
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Density

0.9921 g/cu cm @ 17 °C
Record name MUSKONE
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Color/Form

YELLOW

CAS No.

541-91-3
Record name (±)-Muscone
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Record name Muskone
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Record name Cyclopentadecanone, 3-methyl-
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Record name 3-Methylcyclopentadecan-1-one
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Record name MUSCONE, (±)-
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Melting Point

8.60 °C. @ 760.00 mm Hg
Record name 3-Methylcyclopentadecanone
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Synthesis routes and methods I

Procedure details

In 10 ml of dried diethyl ether was dissolved 5 mmol of (E)-2-cyclopentadecenone, and the solution was added dropwise to the above solution at -78° C. The mixture was allowed to react at that temperature for 15 hours, and 12 ml of a 1:1 (by volume) mixture of aqueous ammonia and a saturated ammonium chloride aqueous solution was added thereto. The reaction mixture was extracted with diethyl ether, and the extracted product was purified by silica gel column chromatography using hexane/ethyl acetate (45:1 by volume) to obtain muscone in a chemical yield of 57 mol %. The resulting muscone was R-form having an optical rotation of -11.6° (at 21° C., c 5.03, MeOH) and an optical purity of 99%ee.
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Synthesis routes and methods II

Procedure details

In 10 ml of dried toluene was dissolved 5 mmol of (E)-2-cyclopentadecenone, and the solution was added dropwise to the above solution, followed by allowing the reaction to proceed at a temperature from -78° C. to -60° C. for 15 hours. Thereafter, the same procedures as in Example 14 were followed to obtain muscone in a chemical yield of 89 mol %. The resulting muscone was R-form having an optical rotation of -12.0° (at 21° C., c 5.07, MeOH) and an optical purity of 100%ee.
Quantity
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Synthesis routes and methods III

Procedure details

The solution was cooled to -78° C., and a solution of 0.3604 g (1.62 mmol) of 2-cyclopentadecenone in 1 ml of toluene was added thereto dropwise, followed by stirring at -78° C. for 17 hours. To the reaction mixture was added 4 ml of a 1:1 (by volume) mixture of aqueous ammonia and a saturated ammonium chloride aqueous solution, followed by heating up to room temperature. The aqueous layer was removed, and the organic layer was washed successively with a 1:1 (by volume) mixture of aqueous ammonia and a saturated ammonium chloride aqueous solution, a 5% hydrochloric acid aqueous solution, a saturated sodium chloride aqueous solution, and a saturated sodium carbonate aqueous solution, and dried over sodium sulfate. The toluene was removed by distillation, and the residue was purified by silica gel column chromatography using hexane/ethyl acetate (40:1 by volume) as an eluent and then distilled under reduced pressure to obtain an optically active muscone. The yield, optical rotation, optical purity, and stereochemistry of the product were determined, and the results obtained are shown in Table 1.
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Synthesis routes and methods IV

Procedure details

In 10 ml of dried toluene was dissolved 5 mmol of (E)-2-cyclopentadecenone, and the solution was added dropwise to the above solution, followed by allowing the reaction to proceed at -78° C. to -60° C. for 15 hours. Thereafter, the same procedures as in Example 14 were followed to obtain muscone having an optical rotation of +11.8° (at 21° C., c 5.13, MeOH) and an optical purity of 100 %ee in a chemical yield of 90 mol %.
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Synthesis routes and methods V

Procedure details

Mixed in 20 mL of a phosphate buffer (pH 7) were 2.0 g of dl-3-methylcyclopentadecene-1-yl acetate as obtained in Example 1 (a) and 1.0 g (50 wt. % relative to the substrate) of the immobilized enzyme (Novozyme 435) originating from Candida antarctica, followed by vigorous shaking at 55° C. for 2 days. After the reaction, 20 mL of hexane was added to the reaction solution for extraction, and analysis of the hexane layer showed that the conversion of the substrate was 69.8% and that 3-methylcyclopentadecanone was produced, while 3-methylcyclopentadecene-1-yl acetate remained. The hexane solution was purified by silica-gel column chromatography, and 3-methylcyclopentadecanone, as produced by hydrolyzing a portion of the remained 3-methylcyclopentadecene-1-yl acetate by the conventional method, was subjected to determination of the optical purity by HPLC and identified as the (S) isomer with 90.8% ee of optical purity. Also, 3-methylcyclopentadecanone, a enzymatic hydrolysate of the substrate, was subjected to determination of the optical purity and identified as the (R) isomer with 42.6% ee of optical purity.
Name
3-methylcyclopentadecene-1-yl acetate
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Retrosynthesis Analysis

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